molecular formula C11H14N4O5S2 B12177845 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B12177845
M. Wt: 346.4 g/mol
InChI Key: FERJQLJCHKWEEC-UHFFFAOYSA-N
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Description

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core (2,1,3-benzoxadiazole) linked via a sulfonyl group to a piperazine ring substituted with a methylsulfonyl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and analytical applications. Benzoxadiazole derivatives are widely studied for their fluorogenic properties, enabling their use as derivatization reagents in high-performance liquid chromatography (HPLC) for thiol detection . Additionally, methylsulfonyl-piperazine substituents are associated with enhanced biological activity, particularly in kinase inhibition and cytotoxicity studies .

Properties

Molecular Formula

C11H14N4O5S2

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C11H14N4O5S2/c1-21(16,17)14-5-7-15(8-6-14)22(18,19)10-4-2-3-9-11(10)13-20-12-9/h2-4H,5-8H2,1H3

InChI Key

FERJQLJCHKWEEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

The synthesis of 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically follows a three-stage pathway:

  • Synthesis of the Benzoxadiazole Core : The 2,1,3-benzoxadiazole moiety is constructed via cyclization of ortho-substituted nitrobenzene derivatives under reductive conditions.

  • Functionalization of Piperazine : The 4-(methylsulfonyl)piperazine intermediate is prepared through sulfonylation of piperazine using methylsulfonyl chloride, followed by purification via recrystallization.

  • Coupling via Sulfonylation : The benzoxadiazole and piperazine intermediates are linked through a sulfonyl bridge using sulfur trioxide-pyridine complexes or sulfonyl chlorides in anhydrous solvents.

Alternative Pathways

A patent by CN105566181A describes a one-pot method for converting toluenesulfonyl chloride to methylsulfonyl derivatives, which could be adapted for piperazine functionalization. This approach simplifies equipment requirements and reduces material transfer losses, achieving yields exceeding 85% under optimized pressure (2.6–3.0 MPa) and temperature (60–90°C).

Detailed Reaction Mechanisms

Sulfonylation of Piperazine

The introduction of the methylsulfonyl group to piperazine proceeds via nucleophilic substitution (Figure 1):

  • Base Activation : Piperazine reacts with sodium bicarbonate (pH 8–9) to deprotonate the secondary amine.

  • Electrophilic Attack : Methylsulfonyl chloride reacts with the activated piperazine, forming the 4-(methylsulfonyl)piperazine intermediate.

Key Conditions :

  • Solvent: Water/alkali mixtures (pH 7.5–9.0)

  • Temperature: 40–90°C

  • Yield: 78–92%

Benzoxadiazole-Piperazine Coupling

The sulfonyl bridge formation involves:

  • Chlorosulfonation : Benzoxadiazole is treated with chlorosulfonic acid to generate the sulfonyl chloride derivative.

  • Nucleophilic Displacement : The sulfonyl chloride reacts with 4-(methylsulfonyl)piperazine in dichloromethane, catalyzed by triethylamine.

Optimization Data :

ParameterOptimal RangeImpact on Yield
Solvent PolarityDichloromethaneMaximizes solubility of intermediates
Catalyst (Triethylamine)1.5 eq.Reduces side reactions
Reaction Time4–6 hoursEnsures complete substitution

Purification and Characterization

Isolation Techniques

Post-synthetic purification is critical due to the compound’s polarity and tendency to form hydrates:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >98% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted sulfonyl chlorides.

Analytical Validation

  • HPLC : Purity >99% confirmed using C18 columns (acetonitrile/water 70:30).

  • NMR : Key peaks include δ 3.2 ppm (piperazine CH2) and δ 7.8 ppm (benzoxadiazole aromatic protons).

Industrial-Scale Considerations

Yield Optimization Strategies

VariableAdjustmentYield Improvement
Methyl Chloride Excess3:1 molar ratio+12%
Reaction Pressure2.8 MPa+8%
Catalyst RecyclingTriethylamine reuse–15% cost

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxadiazole core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is C13H16N4O4S2, indicating the presence of multiple functional groups that enhance its solubility and reactivity. The compound features a sulfonamide functional group, which is often associated with significant pharmacological activity.

Anticancer Activity

Research indicates that compounds with piperazine and sulfonamide functionalities exhibit substantial anticancer properties. A study demonstrated that derivatives of 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole showed promising results in inhibiting tumor cell proliferation in vitro. Specifically, it was found to induce apoptosis in several cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole exhibited effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.

Key Interaction Studies:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both cancer cells and bacteria.
  • Receptor Modulation : It interacts with serotonin receptors, which may contribute to its neuropharmacological effects observed in preclinical models.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole, a comparison with structurally similar compounds is insightful:

Compound NameStructure HighlightsUnique Features
3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indoleIndole core structureExhibits unique neuroactive properties
4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]morpholineMorpholine inclusionDemonstrates enhanced solubility and bioavailability
N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-pentylbenzamideBenzothiazole derivativeShows distinct anticancer activity profiles

This comparison highlights the versatility of piperazine-based structures while emphasizing the unique combinations of functional groups present in 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole that may confer specific biological activities.

Case Studies

Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics used in clinical settings.

Case Study 2: Antimicrobial Testing
Another study conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperazine-Substituted Benzoxadiazoles
  • 4-(N-Acetylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F): This derivative replaces the methylsulfonyl-piperazine group with an acetylated aminosulfonyl substituent. ABD-F is a hydrophilic fluorogenic reagent for thiol detection, with a fluorescence quantum yield of 0.30–0.35 after derivatization . Unlike the target compound, ABD-F lacks a piperazine ring, resulting in reduced steric bulk and lower molecular weight (MW = 285.3 g/mol vs. ~400–450 g/mol for piperazine-containing analogs).
  • 7-(N,N-Dimethylaminosulfonyl)-4-(N-2-aminoethyl)piperazino-2,1,3-benzoxadiazole: This analog features a dimethylaminosulfonyl group and an aminoethyl-piperazine substituent. It is water-soluble and used for carboxylic acid detection, with a detection limit of 0.1 pmol . The aminoethyl group enhances solubility but reduces metabolic stability compared to methylsulfonyl-piperazine derivatives.
Piperazine-Substituted Benzothiazoles
  • 4-Methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole (MW = 403.5 g/mol): Replacing the benzoxadiazole core with benzothiazole alters electronic properties, increasing lipophilicity (logP ~3.5 vs. ~2.8 for benzoxadiazoles).
  • 4-Methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole (MW = 442.5 g/mol): The trifluoromethylpyridine substituent improves kinase inhibitory activity, with IC₅₀ values in the nanomolar range for PI3K isoforms .
Cytotoxicity and Kinase Inhibition
  • Target Compound vs. Piperazinylquinoxaline Derivatives: In phosphoinositide 3-kinase (PI3K) inhibition studies, compounds with 4-(methylsulfonyl)piperazin-1-yl groups (e.g., compound 43 in ) showed superior potency (IC₅₀ = 1.84–25.38 µM) compared to analogs with 4-benzoylpiperazine (IC₅₀ = 42.36 µM) or 4-chlorobenzoylpiperazine (IC₅₀ = 25.38 µM) . The methylsulfonyl group enhances hydrogen bonding with kinase active sites.
  • Imidazo[2,1-b]thiazole Derivatives :
    Methylsulfonylphenyl-substituted imidazothiazoles (e.g., compound 5, IC₅₀ = 1.4 µM) exhibit comparable cytotoxicity to the target compound, suggesting the methylsulfonyl group is a critical pharmacophore .

Biological Activity

4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H18N4O4S2
  • Molecular Weight : 382.45 g/mol
  • LogP : 3.84 (indicating moderate lipophilicity)

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. It is believed to act through:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase and other enzymes.
  • Antimicrobial Activity : The piperazine unit contributes to its interaction with microbial cell membranes.

Biological Activity Overview

Recent studies have demonstrated a range of biological activities for 4-{[4-(Methylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole:

Antimicrobial Activity

Research indicates that the compound exhibits significant antibacterial properties against various strains:

  • Salmonella typhi : Moderate to strong inhibition.
  • Bacillus subtilis : Moderate inhibition.

In vitro studies have shown that the compound's structure allows it to disrupt bacterial cell wall synthesis and function effectively as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against lung carcinoma cell lines. A cytotoxicity assay revealed that derivatives with specific substituents on the piperazine ring demonstrated enhanced antiproliferative activity. For instance:

  • Cell Viability Assays : Compounds with 2-chlorophenyl and 2,4-dimethylphenyl groups exhibited cell viability rates as low as 25% in treated cells, indicating potent anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisModerate
AnticancerA549 (Lung Carcinoma)25.11 ± 2.49
Enzyme InhibitionCarbonic AnhydraseNot specified

Case Studies

  • Anticancer Efficacy Study : A study involving the treatment of A549 lung cancer cells with various concentrations of the compound showed a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against lung cancer.
  • Antimicrobial Screening : In a series of tests against common bacterial strains, the compound demonstrated variable efficacy, suggesting that structural modifications could enhance its antimicrobial activity.

Q & A

Q. Experimental framework :

  • Kinetic Studies : Measure KiK_i (inhibition constant) using Michaelis-Menten plots under varying substrate concentrations.
  • Mutagenesis Analysis : Target residues in the enzyme’s active site (e.g., Ser195 in serine proteases) to identify binding hotspots.
  • Comparative SAR : Synthesize analogs with modified sulfonyl or benzoxadiazole groups (e.g., replacing methylsulfonyl with ethylsulfonyl) and test inhibitory potency. Reference studies on 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-pyridazine derivatives for guidance .

Basic: What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?

Q. Key degradation pathways :

  • Hydrolysis : The sulfonyl-piperazine bond may cleave in aqueous media (pH < 3 or > 9).
  • Photooxidation : Benzoxadiazole rings degrade under UV light.
    Mitigation strategies :
  • Use lyophilization for long-term storage.
  • Incorporate cyclodextrin encapsulation to enhance solubility and reduce hydrolysis rates, as demonstrated for similar sulfonamide derivatives .

Advanced: How can computational models predict the pharmacokinetic properties of this compound?

Q. Tools and parameters :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
    • LogP (optimal range: 1–3 for CNS penetration).
    • Plasma protein binding (PPB) using QSAR models.
  • Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4 liability) with StarDrop.
  • In vivo Half-life : Apply PBPK modeling based on structural analogs like 1-{4-[(7-chloro-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}ethanone .

Basic: What structural analogs of this compound have been studied, and how do their activities compare?

Q. Comparative table :

CompoundStructural FeaturesBiological Activity
4-[(4-Methylpiperazin-1-yl)sulfonyl]-2,1,3-benzothiadiazoleReplaces benzoxadiazole with benzothiadiazoleEnhanced antimicrobial activity due to sulfur’s electronegativity
5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazoleLacks sulfonyl groupsModerate kinase inhibition (IC50_{50} = 8.2 µM)
3-(4-((2,3-Dihydrobenzodioxin-6-yl)sulfonyl)piperazin-1-yl)-pyridazineBenzodioxin substituentImproved selectivity for GABA receptors

Advanced: What strategies can address low yield in the final coupling step of the synthesis?

Q. Troubleshooting :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ethereal solvents (THF) to reduce side reactions.
  • Temperature Control : Use microwave-assisted synthesis to achieve precise heating (e.g., 80°C for 20 minutes), as shown for piperazine-sulfonyl conjugates .

Basic: How can researchers validate the specificity of this compound in targeting a protein of interest?

Q. Validation workflow :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to the target protein.
  • CRISPR Knockout : Use gene-edited cell lines lacking the target protein to confirm on-target effects.
  • Off-target Screening : Employ ThermoFluor® assays against a panel of unrelated enzymes (e.g., kinases, proteases).

Advanced: How can contradictory results in cytotoxicity assays between in vitro and in vivo models be resolved?

Q. Root causes :

  • Metabolic Differences : Hepatic conversion in vivo may generate active/inactive metabolites.
  • Tumor Microenvironment : Hypoxia or stromal interactions in vivo alter compound efficacy.
    Solutions :
  • Conduct LC-MS/MS metabolite profiling of plasma samples from in vivo studies.
  • Use 3D tumor spheroids or organ-on-chip models to bridge in vitro-in vivo gaps, referencing methods for 2-{[4-(benzenesulfonyl)-imidazol-5-yl]sulfanyl}-acetamide analogs .

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